![molecular formula C9H11N3S B2643985 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol CAS No. 929973-63-7](/img/structure/B2643985.png)

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

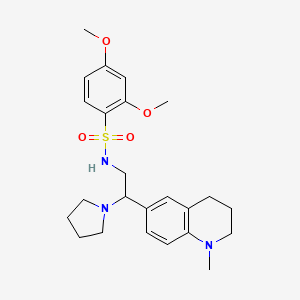

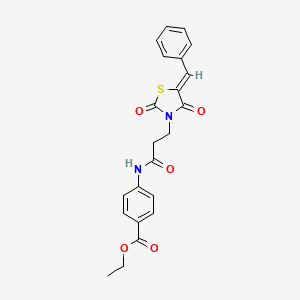

5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol is a chemical compound with the molecular formula C9H11N3S and a molecular weight of 193.27 . It is primarily used for research purposes .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.科学的研究の応用

Synthesis and Antimicrobial Activities

The compound 5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol and its derivatives have been studied for their potential in antimicrobial activities. The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, leading to derivatives with varying antimicrobial activities, was explored by Bayrak et al. (2009). The study revealed that all compounds screened exhibited good to moderate activity, highlighting the potential of these compounds in antimicrobial applications (Bayrak et al., 2009).

Chemopreventive Applications

In the context of cancer chemoprevention, Navamal et al. (2002) synthesized compounds as alternative precursors to the major metabolite of oltipraz, a known cancer chemopreventive agent. The study delved into the chemical competence of these compounds in the presence of biological thiols, shedding light on their potential as chemopreventive agents (Navamal et al., 2002).

Experimental and Computational Studies in Synthesis

The research by Menges et al. (2013) focused on the design and synthesis of pyrrolotriazepine derivatives, presenting a comprehensive experimental and computational study. This work underscores the significance of these compounds in various chemical syntheses and their potential applications (Menges et al., 2013).

Tautomeric Properties and Applications

Jones and Whitmore (2006) explored the tautomeric properties of pyrrolyl substituted pyridazine compounds, providing insights into the effects of the pyrrolyl substituent on electron densities and tautomeric equilibria. This study is pivotal in understanding the chemical behavior and potential applications of these compounds in various scientific fields (Jones & Whitmore, 2006).

Water Oxidation and Catalysis

The study by Zong and Thummel (2005) on a new family of Ru complexes, involving pyrrolo[3,4-d]pyridazine-1-thiol derivatives, highlighted their potential in catalyzing water oxidation. This research contributes significantly to the field of catalysis and offers a pathway for exploring the utility of these compounds in environmental and industrial applications (Zong & Thummel, 2005).

特性

IUPAC Name |

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGVWQSFFPINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC(=S)C2=C(N1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1H-benzo[d]imidazol-2-yl)-5-phenyloxazole-2-carboxamide](/img/structure/B2643902.png)

![1-chloro-9,10-dioxo-N-[2-(4-sulfamoylphenyl)ethyl]anthracene-2-carboxamide](/img/structure/B2643903.png)

![2-{2-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-1-yl}-N,N-diethylacetamide](/img/structure/B2643906.png)

![4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2643915.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2643917.png)